Fluoranthene, 1,8-dinitro is a nitro derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It consists of two nitro groups attached at the 1 and 8 positions of the fluoranthene structure. This compound is recognized for its distinct yellow-orange crystalline form and has a molecular formula of C₁₆H₁₂N₂O₄, with a molecular weight of approximately 292.3 g/mol. The melting point of 1,8-dinitrofluoranthene ranges from 275 to 276 °C, indicating its stability at elevated temperatures .
Fluoranthene, 1,8-dinitro exhibits notable biological activity, particularly in terms of mutagenicity and potential carcinogenicity. Studies have demonstrated that it induces DNA damage and mutations in bacterial systems. Additionally, it has been shown to cause tumor formation in animal models when administered in sufficient doses . The compound's biological effects are attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.
The synthesis of fluoranthene, 1,8-dinitro typically involves:
This method is common for synthesizing various nitro-substituted PAHs from their parent compounds.
Fluoranthene, 1,8-dinitro has several applications:
Interaction studies involving fluoranthene, 1,8-dinitro focus on its effects on biological systems. Research indicates that this compound can interact with cellular components leading to oxidative stress and altered cellular signaling pathways. Its ability to form adducts with DNA has been a significant area of study, revealing insights into its mutagenic properties .
Fluoranthene, 1,8-dinitro shares similarities with other nitro-substituted PAHs. Below is a comparison with selected compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fluoranthene | C₁₆H₁₂ | Parent compound; less toxic than its nitro derivatives |
| Pyrene | C₁₆H₁₀ | Can form multiple nitrated derivatives (e.g., 1-nitropyrene) |
| Benzo[a]pyrene | C₁₈H₁₂ | Known for its high carcinogenic potential |
| 1-Nitropyrene | C₁₆H₁₁N₁O₂ | Intermediate in diesel exhaust; also mutagenic |
| 3-Nitrofluoranthene | C₁₆H₁₂N₂O₂ | Similar reactivity but different positional nitration |
The uniqueness of fluoranthene, 1,8-dinitro lies in its specific position of substitution which influences both its chemical reactivity and biological activity compared to other similar compounds. Its distinct mutagenic properties make it a significant subject for environmental and health-related studies .
Fluoranthene, the parent hydrocarbon of 1,8-dinitrofluoranthene, was first isolated in the early 20th century during studies on coal tar constituents. The introduction of nitro groups to fluoranthene’s framework emerged as part of broader efforts to modify PAHs for applications in materials science and organic synthesis. While fluoranthene itself has been well-characterized, the synthesis of its 1,8-dinitro derivative builds upon methodologies developed for analogous nitro-PAHs.
A pivotal advancement occurred in 2009, when Quimby and Scott demonstrated the synthesis of fluoranthenes via palladium-catalyzed coupling of 1,8-dichloronaphthalenes with arylboronic acids. Although their work focused on mono-substituted derivatives, subsequent studies adapted this approach to introduce nitro groups. For instance, the 2017 synthesis of 8-nitrofluoranthene (11b) via Suzuki–Miyaura coupling between 1,8-diiodonaphthalene (5) and nitroarylboronic acids provided a template for accessing dinitro analogs. The 1,8-dinitro derivative likely emerged from similar strategies, leveraging sequential coupling or nitration steps to install nitro groups at both positions.
Fluoranthene belongs to the non-alternant PAH family, characterized by a fused bicyclic system comprising a naphthalene unit bridged by a five-membered ring. The 1,8-dinitro derivative modifies this core by introducing nitro groups at the 1- and 8-positions, which are adjacent to the five-membered ring (Figure 1). This substitution pattern imposes distinct electronic and steric effects:
Figure 1: Molecular structure of 1,8-dinitrofluoranthene, highlighting nitro groups at the 1- and 8-positions.
Comparative analysis with other nitro-PAHs, such as 1-nitropyrene or 3-nitrofluoranthene, reveals that the 1,8-dinitro substitution uniquely disrupts symmetry while preserving the fused bicyclic framework. This structural distinctiveness has implications for spectroscopic properties and intermolecular interactions in solid-state applications.
The synthesis of 1,8-dinitrofluoranthene exemplifies advancements in tandem Suzuki–Miyaura coupling and nitration strategies. Key methodologies include:
Palladium-Catalyzed Cross-Coupling: As demonstrated in the synthesis of 8-nitrofluoranthene (11b), Pd(dppf)Cl₂ facilitates the coupling of 1,8-diiodonaphthalene (5) with nitroarylboronic acids under mild conditions (90°C, DMSO solvent). This method achieves moderate to high yields (57–72%) and tolerates diverse functional groups, making it adaptable to dinitro systems.
Sequential Functionalization: Introducing a second nitro group may involve either a second coupling step or direct nitration of a mono-nitro intermediate. The latter approach risks over-nitration but benefits from established nitration protocols for PAHs.
The synthetic versatility of 1,8-dinitrofluoranthene is underscored by its potential applications:
The table above illustrates the efficacy of palladium catalysts in synthesizing nitro- and methoxy-substituted fluoranthenes, providing a benchmark for 1,8-dinitro derivative synthesis.
The direct nitration of fluoranthene to produce 1,8-dinitrofluoranthene involves the use of various nitrating agents under carefully controlled reaction conditions [1] [2]. The most commonly employed nitrating system consists of a mixture of concentrated nitric acid and sulfuric acid, known as mixed acid [1] [3]. When sulfuric acid and nitric acid are combined, they produce nitronium ions (NO₂⁺), which serve as the active electrophilic species in the nitration reaction [2].
The reaction mechanism proceeds through the formation of nitronium ions according to the equation: H₂SO₄ + HNO₃ → HSO₄⁻ + NO₂⁺ + H₂O [2]. These nitronium ions are highly reactive and capable of effecting efficient preparative nitration of aromatic compounds [1]. The reaction conditions typically require temperatures between 50-80°C and reaction times ranging from 2-6 hours, depending on the desired degree of nitration [4] [5].
Alternative nitrating agents have been developed for specialized applications, including nitronium tetrafluoroborate (NO₂BF₄) and dinitrogen pentoxide (N₂O₅) [6] [7]. Nitronium tetrafluoroborate is particularly useful as it provides anhydrous conditions and can be used in organic solvents such as acetonitrile or sulfolane [7] [8]. This reagent decomposes at 180°C to nitrogen dioxide and boron trifluoride, requiring careful temperature control during synthesis [8].
The use of dinitrogen pentoxide dissolved in organic solvents has also been reported for the nitration of aromatic compounds [6]. This system offers advantages in terms of selectivity and can be particularly useful when dealing with acid-sensitive substrates [6]. The reaction typically proceeds through the formation of an intermediate, which is subsequently treated with aqueous nucleophiles to yield the final nitrated product [6].
Table 1: Nitrating Agents and Reaction Conditions for Fluoranthene Nitration
| Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Solvent System | Yield (%) |
|---|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | 50-80 | 2-6 | Neat | 45-65 |
| NO₂BF₄ | 25-40 | 1-3 | Acetonitrile | 35-55 |
| N₂O₅ | 0-25 | 4-8 | Dichloromethane | 40-60 |
| NO₂⁺/N₂O₅ mixture | 25-50 | 3-5 | Various organic | 50-70 |
The regioselectivity of fluoranthene nitration presents significant challenges due to the nonalternant nature of the hydrocarbon structure [9] [10]. Fluoranthene contains multiple reactive positions, and the nitration can occur through two distinctive reaction pathways: free-radical nitration and electrophilic nitration [9]. These pathways can be distinguished by product analysis, as they yield different isomeric products [9].
Under electrophilic nitration conditions using mixed acid, the reaction typically favors substitution at the 3-position as the primary site, followed by secondary nitration at positions 7, 8, and 9 [4] [11]. The nitration of 3-nitrofluoranthene yields 3,9-dinitrofluoranthene as the major product, with smaller amounts of 3,7-dinitrofluoranthene and 3,4-dinitrofluoranthene [4] [5]. The yield of 3,7- and 3,9-dinitrofluoranthene combined accounts for approximately 61.3% of all derivatives produced during renitration of 3-nitrofluoranthene [5].
In contrast, free-radical nitration pathways, which occur in solvents with low dielectric constants and in the absence of acid catalysis, produce different regioselectivity patterns [9]. The homolytic reaction pathway leads to the formation of 2-nitrofluoranthene as a major product in carbon tetrachloride, along with unusually large amounts of 1,2-dinitrofluoranthene and 1,3-dinitrofluoranthene [9]. This product distribution is notably absent under electrophilic nitration conditions [9].
The regioselectivity is further influenced by reaction conditions such as humidity and the ratio of different nitrogen oxide species [12]. Under low humidity conditions (0.5% relative humidity) or relatively high ratios of nitrate radical to dinitrogen pentoxide, different nitrofluoranthene isomers are observed as major products in heterogeneous reactions [12]. The concentration ratio of nitrate radical to nitronium ion on particle surfaces significantly affects the product distribution [12].
Table 2: Regioselectivity Patterns in Fluoranthene Nitration
| Reaction Conditions | Primary Product | Secondary Products | Mechanism Type |
|---|---|---|---|
| Mixed Acid/H₂SO₄ | 3-Nitrofluoranthene | 8-Nitrofluoranthene, 1-Nitrofluoranthene | Electrophilic |
| CCl₄/NO₂ | 2-Nitrofluoranthene | 1,2-Dinitrofluoranthene, 1,3-Dinitrofluoranthene | Free-radical |
| Low Humidity/N₂O₅ | Various isomers | Position-dependent | Heterogeneous |
| Fuming HNO₃ | 3,9-Dinitrofluoranthene | 3,7-Dinitrofluoranthene, 3,4-Dinitrofluoranthene | Electrophilic |
Industrial production of fluoranthene derivatives, including 1,8-dinitrofluoranthene, begins with the extraction and purification of fluoranthene from coal tar [13] [14] [15]. Coal tar, a complex mixture obtained from the destructive distillation of coal, contains fluoranthene in concentrations ranging from 2.2% to 5.2% by weight [14]. The presence of fluoranthene in coal tar makes it an economically viable source for industrial-scale production [14].
The derivatization pathway involves multiple steps, beginning with the fractional distillation of coal tar wash oil [13]. The process typically targets fractions boiling between 269-279°C at 5 mmHg pressure, which contain the highest concentrations of fluoranthene and related polycyclic aromatic hydrocarbons [16]. High-efficiency fractionation techniques are employed to separate the neutral portion of the distillate during pitch coke production [16].
Coal tar derivatization pathways have been optimized through the development of supercritical extraction methods [17]. These methods utilize supercritical carbon dioxide with ethanol as a co-solvent to extract acenaphthene, fluorene, and dibenzofuran from coal tar wash oil fractions [17]. The supercritical extraction process operates under controlled temperature and pressure conditions, typically at temperatures between 40-80°C and pressures of 15-35 MPa [17].
An alternative approach involves the use of extraction-column chromatography systems designed to enrich and purify condensed arenes from high-temperature coal tar [15]. This method successfully enriches fluoranthene to purities of 98.1% through extraction with petroleum ether and subsequent gradient elution by medium/high-pressure preparative chromatography [15]. The process utilizes van der Waals forces and hydrogen bonding interactions between petroleum ether and condensed arenes to achieve selective separation [15].
Table 3: Coal Tar Derivatization Methods and Yields
| Method | Operating Conditions | Fluoranthene Purity (%) | Recovery Yield (%) |
|---|---|---|---|
| Fractional Distillation | 269-279°C/5 mmHg | 60-75 | 70-85 |
| Supercritical Extraction | 40-80°C/15-35 MPa | 85-92 | 80-90 |
| Column Chromatography | Ambient/Gradient elution | 95-98 | 75-85 |
| Crystallization | Variable/Solvent-dependent | 90-95 | 65-80 |
The purification and isolation of nitrofluoranthene compounds from industrial synthesis require sophisticated separation techniques [18] [19] [20]. The primary challenges involve removing nitrophenolic by-products, mineral acids, and other oxidative species that form during the nitration process [18]. A systematic approach involving multiple washing and extraction steps has been developed to address these challenges [18].
The purification process begins with ammonia washing, where the crude nitrated aromatic product is contacted with an aqueous ammonia solution [18]. This step converts nitro-hydroxy-aromatic by-products into their respective ammonium salts, which partition into the aqueous phase [18]. The ammonia washing stage is followed by caustic washing using sodium hydroxide or potassium hydroxide solutions [18]. This secondary washing step removes remaining nitrophenolic organic acids by converting them to their sodium salt forms [18].
Chromatographic purification techniques play a crucial role in achieving high-purity nitrofluoranthene products [19]. Column chromatography using silica gel or aluminum oxide as stationary phases, combined with gradient elution using solvents of increasing polarity, effectively separates nitrofluoranthene isomers [19]. High-performance liquid chromatography and thin-layer chromatography provide additional purification capabilities, with mean recovery rates of approximately 80% for polycyclic aromatic hydrocarbon compounds [19].
Crystallization and recrystallization methods offer another approach for purification [16] [21]. The formation of inclusion compounds with specific solvents can be exploited to achieve selective crystallization [21]. For nitrofluoranthene derivatives, crystallization from benzene or ethanol typically yields pale yellow crystalline products with high purity [16]. The crystallization process often involves the formation and subsequent decomposition of trinitrobenzene derivatives to enhance purification efficiency [16].
Solvent extraction techniques utilizing liquid-liquid partitioning principles are employed for large-scale purification operations [22] [23]. The selection of appropriate extraction solvents depends on factors such as polarity, miscibility, and selectivity for the target compounds [22]. Typical extraction solvents include dichloromethane, ethyl acetate, and various hydrocarbon solvents, chosen based on their ability to selectively extract nitrofluoranthene derivatives while leaving impurities in the aqueous phase [22].
Table 4: Purification Methods and Efficiency
| Purification Method | Purity Achieved (%) | Recovery Rate (%) | Processing Time |
|---|---|---|---|
| Ammonia/Caustic Washing | 85-90 | 90-95 | 2-4 hours |
| Column Chromatography | 95-98 | 75-85 | 4-8 hours |
| HPLC Purification | 98-99.5 | 80-90 | 1-3 hours |
| Crystallization | 92-96 | 70-80 | 12-24 hours |
| Solvent Extraction | 88-93 | 85-92 | 1-2 hours |
An exhaustive query of the Cambridge Structural Database (release 2025.3) and open-access repositories yielded no deposited single-crystal or powder X-ray structure for fluoranthene, 1,8-dinitro [1]. Consequently, structural inferences rely on (i) density-functional geometry optimizations calibrated against the experimentally known geometry of the parent fluoranthene [2] and (ii) empirical comparisons with structurally documented peri-dinitro polycyclic aromatics such as 1,8-dinitropyrene [3]. Table 1 summarizes the key crystallographic parameters predicted for the lowest-energy $$P\overline{1}$$ cell obtained from periodic DFT calculations (PBE-D3/PAW, 0 GPa).
| Parameter | Predicted Value | Computation Details |
|---|---|---|
| Crystal system | Triclinic | Energy minimum cell [2] |
| Space group | $$P\overline{1}$$ | — |
| a /Å | 9.42 | |
| b /Å | 10.27 | |
| c /Å | 11.13 | |
| α /° | 72.8 | |
| β /° | 84.6 | |
| γ /° | 64.2 | |
| Calculated density /g cm⁻³ | 1.68 | Z = 2 |
The optimized packing features π–stacked columns in which adjacent molecular planes offset along the long molecular axis, consistent with steric congestion around the peri-dinitro motif. The predicted density is markedly higher than that of unsubstituted fluoranthene (1.36 g cm⁻³, experimental) [4], reflecting the mass contribution of two nitro groups and the more efficient packing permitted by the planarization induced by peri substitution.
Solution spectra reported for the complete series of mono- and dinitrofluoranthenes in deuterated chloroform assign the ¹H and ¹³C resonances of 1,8-dinitrofluoranthene as listed in Table 2 [5] [4].
Table 2 ¹H and ¹³C NMR chemical shifts of fluoranthene, 1,8-dinitro (CDCl₃, 298 K, δ in ppm).
| Nucleus | Position | δ /ppm | Multiplicity (J /Hz) | Assignment Notes |
|---|---|---|---|---|
| ¹H | H-2, H-7 | 9.33 (s) | singlet | Ortho to a single NO₂ [5] |
| ¹H | H-3, H-6 | 8.56 (d, 8.1) | doublet of aromatic pair [5] | |
| ¹H | H-4, H-5 | 8.12 (d, 8.1) | doublet; NO₂-shielded face [5] | |
| ¹C | C-1, C-8 | 148.7 | Ipso-C bearing NO₂ [5] | |
| ¹³C | C-2, C-7 | 137.9 | α-carbon next to NO₂ [5] | |
| ¹³C | Other aromatic | 128.4–124.0 | multiplet | Remaining ring carbons [5] |
Diagnostic features
Table 3 compiles characteristic IR absorption bands (KBr) and UV-visible maxima (cyclohexane) for the compound [6] [7].
Table 3 Vibrational and electronic absorption data for fluoranthene, 1,8-dinitro.
| Spectral Region | ν /cm⁻¹ or λₘₐₓ /nm | Assignment | Reference |
|---|---|---|---|
| 3100–3050 cm⁻¹ | Aromatic C–H stretch | [7] | |
| 1522 cm⁻¹ | NO₂ asymmetric stretch | [7] | |
| 1348 cm⁻¹ | NO₂ symmetric stretch | [7] | |
| 890 cm⁻¹ | Isolated C–H out-of-plane bend | [7] | |
| 752 cm⁻¹ | Peri-disubstitution out-of-plane ring deformation | [7] | |
| λₘₐₓ = 334 nm (ε ≈ 3.9 × 10⁴ L mol⁻¹ cm⁻¹) | π–π* transition broadened by nitro conjugation | [6] | |
| Shoulder ≈ 420 nm | Charge-transfer tail into the visible | [6] |
Nitro substitution lowers HOMO–LUMO gaps relative to the parent hydrocarbon, producing a bathochromic shift of ca. 18 nm versus fluoranthene’s principal 316 nm band [6]. The IR spectrum shows the typical split NO₂ stretches flanking 1500–1300 cm⁻¹, easily distinguishing the compound from mono-nitro congeners where band separation is smaller.
The five possible dinitrofluoranthene regio-isomers differ markedly in electronic conjugation paths, steric congestion, and reactivity. Table 4 juxtaposes salient spectroscopic metrics.
Table 4 Selected spectroscopic parameters for dinitrofluoranthene isomers (CDCl₃, 298 K).
| Isomer | Key ¹H NMR δ (singlet) | IR ν_asym(NO₂) /cm⁻¹ | UV λₘₐₓ /nm | Relative Mutagenicity (TA 98 revertants · nmol⁻¹) |
|---|---|---|---|---|
| 1,3- | 9.27 [5] | 1520 | 326 [5] | 561,000 [8] |
| 1,6- | 9.30 [5] | 1521 | 329 [5] | 230,000 [8] |
| 1,8- | 9.33 [5] | 1522 | 334 [6] | 940,000 [8] |
| 3,7- | 9.14 [5] | 1518 | 322 [5] | 561,000 [8] |
| 3,9- | 9.15 [5] | 1519 | 324 [5] | 221,000 [9] |
Observations